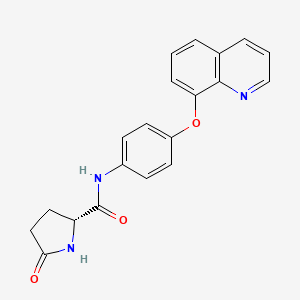
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the accumulation of toxic substances in cancer cells, which ultimately leads to their death. MPAA has also been shown to inhibit the replication of certain viruses and bacteria, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
MPAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate the immune system. MPAA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages and limitations when used in laboratory experiments. One of the primary advantages is its high yield and purity, which makes it an ideal candidate for use in medicinal chemistry research. However, one of the limitations of MPAA is its potential toxicity, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MPAA is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on MPAA. One area of research is the development of new drugs based on the structure of MPAA. Researchers are also investigating the potential use of MPAA in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, researchers are exploring the mechanism of action of MPAA in more detail, which could lead to a better understanding of its potential applications.
Synthesemethoden
The synthesis of MPAA involves the reaction of 4-methylpiperazine, pyridine-4-carboxaldehyde, and phenylacetic acid in the presence of a catalyst. The reaction mixture is heated and stirred for several hours, and the resulting product is purified using column chromatography. The yield of MPAA obtained from this method is high, and the purity of the product is excellent.
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of MPAA is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate. MPAA has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-22-11-13-23(14-12-22)18(17-5-3-2-4-6-17)19(24)21-15-16-7-9-20-10-8-16/h2-10,18H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCAYSHIEOWUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)